5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a novel compound that belongs to the class of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the azepan-1-yl and 2-methylsulfanylethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfur-containing group.
Reduction: This reaction can be employed to reduce any nitro groups present in the molecule.
Substitution: This reaction can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur-containing group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting p38 MAP kinase.
Medicine: Explored for its anti-inflammatory and anti-cancer properties due to its ability to inhibit specific signaling pathways.
Mechanism of Action
The mechanism of action of 5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets, such as the A-loop regulatory site of p38 MAP kinase. This interaction inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]pyrazine: Another compound with a similar oxadiazole-pyrazine core structure.
5,6-di(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazine: A related compound with two azepanyl groups.
Uniqueness
5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-(azepan-1-yl)-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-21-9-6-14-12-13(19-7-4-2-3-5-8-19)16-11-10(15-12)17-20-18-11/h2-9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRAIKIMNCVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC2=NON=C2N=C1N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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